Cas no 1806045-07-7 (6-Chloro-3-(difluoromethyl)-4-nitropyridine-2-carboxylic acid)

6-Chloro-3-(difluoromethyl)-4-nitropyridine-2-carboxylic acid 化学的及び物理的性質
名前と識別子
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- 6-Chloro-3-(difluoromethyl)-4-nitropyridine-2-carboxylic acid
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- インチ: 1S/C7H3ClF2N2O4/c8-3-1-2(12(15)16)4(6(9)10)5(11-3)7(13)14/h1,6H,(H,13,14)
- InChIKey: MEUKQZJJOJSWAM-UHFFFAOYSA-N
- ほほえんだ: ClC1=CC(=C(C(F)F)C(C(=O)O)=N1)[N+](=O)[O-]
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 7
- 重原子数: 16
- 回転可能化学結合数: 2
- 複雑さ: 299
- トポロジー分子極性表面積: 96
- 疎水性パラメータ計算基準値(XlogP): 2.1
6-Chloro-3-(difluoromethyl)-4-nitropyridine-2-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029045561-1g |
6-Chloro-3-(difluoromethyl)-4-nitropyridine-2-carboxylic acid |
1806045-07-7 | 97% | 1g |
$1,460.20 | 2022-04-01 |
6-Chloro-3-(difluoromethyl)-4-nitropyridine-2-carboxylic acid 関連文献
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Caihua Ding,Dong Yan,Yongjie Zhao,Yuzhen Zhao,Heping Zhou,Jingbo Li,Haibo Jin Phys. Chem. Chem. Phys., 2016,18, 25879-25886
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Huanhuan Huo,Yongqing Zhao,Cailing Xu J. Mater. Chem. A, 2014,2, 15111-15117
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Yamin Shi,Jiarui Hu,Jian Chen,Yaxin Xu,Wantian Yang,Junnian Chen,Yunbin He Nanoscale Adv., 2020,2, 4822-4829
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Shuyao Wu,Jiali Chen,Daliang Liu,Qian Zhuang,Qi Pei,Lixin Xia,Qian Zhang,Jun-ichi Kikuchi,Yoshio Hisaeda RSC Adv., 2016,6, 70781-70790
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Jiawei Li,Yanwei Ren,Chaorong Qi,Huanfeng Jiang Dalton Trans., 2017,46, 7821-7832
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Hidetoshi Hayashi,Hiroshi Sonoda,Kouki Fukumura,Teruyuki Nagata Chem. Commun., 2002, 1618-1619
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Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
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J. Spencer Braithwaite,C. Richard A. Catlow,John H. Harding,Julian D. Gale Phys. Chem. Chem. Phys., 2000,2, 3841-3846
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6-Chloro-3-(difluoromethyl)-4-nitropyridine-2-carboxylic acidに関する追加情報
6-Chloro-3-(difluoromethyl)-4-nitropyridine-2-carboxylic acid: A Comprehensive Overview
The compound with CAS No. 1806045-07-7, known as 6-Chloro-3-(difluoromethyl)-4-nitropyridine-2-carboxylic acid, is a highly specialized organic molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which includes a pyridine ring substituted with chlorine, difluoromethyl, and nitro groups, along with a carboxylic acid moiety. The combination of these functional groups makes it a versatile molecule with potential applications in drug design and material science.
Recent studies have highlighted the importance of 6-Chloro-3-(difluoromethyl)-4-nitropyridine-2-carboxylic acid in the development of novel therapeutic agents. Researchers have explored its role as a building block for creating bioactive compounds, particularly in the context of anti-cancer and anti-inflammatory drug discovery. The presence of the nitro group, for instance, has been linked to potential anti-proliferative effects, while the difluoromethyl group introduces additional chemical reactivity that can be exploited for further functionalization.
One of the key aspects of this compound is its structural diversity, which allows for a wide range of synthetic modifications. Scientists have successfully synthesized various derivatives by manipulating the substituents on the pyridine ring. These derivatives have been tested for their biological activities, with promising results in inhibiting key enzymes involved in disease pathways. For example, certain derivatives have shown potent inhibition against cyclooxygenase (COX) enzymes, which are central to inflammation and pain management.
The synthesis of 6-Chloro-3-(difluoromethyl)-4-nitropyridine-2-carboxylic acid involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. The use of transition metal catalysts has significantly improved the efficiency and selectivity of these reactions, enabling researchers to produce high-purity samples for further studies. Additionally, advancements in green chemistry have led to more environmentally friendly synthesis routes, reducing the environmental footprint associated with its production.
In terms of applications, this compound has found utility in both academic research and industrial settings. Its role as an intermediate in pharmaceutical synthesis cannot be overstated, as it serves as a critical precursor for more complex molecules with therapeutic potential. Furthermore, its unique electronic properties make it a candidate for use in advanced materials such as organic semiconductors and sensors.
Recent breakthroughs in computational chemistry have also shed light on the electronic structure and reactivity of 6-Chloro-3-(difluoromethyl)-4-nitropyridine-2-carboxylic acid. Quantum mechanical calculations have revealed insights into its π-electron distribution and how substituents influence its chemical reactivity. These findings are invaluable for predicting its behavior in different chemical environments and designing more efficient synthetic pathways.
Looking ahead, the continued exploration of 6-Chloro-3-(difluoromethyl)-4-nitropyridine-2-carboxylic acid holds immense promise for advancing our understanding of complex molecular systems. Its role as a versatile building block in organic synthesis will undoubtedly lead to the discovery of new drugs and materials that address pressing global health challenges.
1806045-07-7 (6-Chloro-3-(difluoromethyl)-4-nitropyridine-2-carboxylic acid) 関連製品
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